2-{[2-(2,2,2-Trifluoroethoxy)ethyl]amino}ethan-1-ol
Overview
Description
“2-{[2-(2,2,2-Trifluoroethoxy)ethyl]amino}ethan-1-ol” is a compound with the CAS Number: 1250809-76-7 . It has a molecular weight of 187.16 and its IUPAC name is 2-{[2-(2,2,2-trifluoroethoxy)ethyl]amino}ethanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H12F3NO2/c7-6(8,9)5-12-4-2-10-1-3-11/h10-11H,1-5H2 . This indicates that the compound has a molecular formula of C6H12F3NO2 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The specific boiling point, refractive index, and density are not available in the search results.Scientific Research Applications
Enantiomer Separation
2-{[2-(2,2,2-Trifluoroethoxy)ethyl]amino}ethan-1-ol demonstrates significant utility in the field of chiral chemistry, specifically for the separation of enantiomers. For example, Abe et al. (1996) utilized derivatives of this compound for rapid analysis of amino acid enantiomers by chiral-phase capillary gas chromatography, achieving almost complete separation of enantiomeric pairs (Abe et al., 1996).
Synthesis of Chiral Building Blocks
In the synthesis of chiral building blocks, Demir et al. (2003) illustrated the conversion of certain compounds into oximes and oxime ethers using this chemical, resulting in the creation of important chiral building blocks with high enantiomeric excess (Demir et al., 2003).
Applications in Polymer Chemistry
In polymer chemistry, the compound finds applications in the modification of polysilsesquioxanes, as shown by Da̧browski et al. (2007), who developed ethylene and phenylene bridged polysilsesquioxanes functionalized by amine and thiol groups, illustrating its role in enhancing the adsorption of volatile organic compounds (Da̧browski et al., 2007).
Use in Spectroscopic Characterization
This compound is also useful in the field of spectroscopy. For instance, Enamullah (2010) utilized it in the synthesis and spectroscopic characterization of copper complexes, demonstrating its utility in enhancing the understanding of complex molecular structures (Enamullah, 2010).
properties
IUPAC Name |
2-[2-(2,2,2-trifluoroethoxy)ethylamino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3NO2/c7-6(8,9)5-12-4-2-10-1-3-11/h10-11H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRPNKCHJZXTQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NCCOCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(2,2,2-Trifluoroethoxy)ethyl]amino}ethan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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